molecular formula C15H9F3N2O2S B2410596 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one CAS No. 397276-02-7

3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one

Cat. No.: B2410596
CAS No.: 397276-02-7
M. Wt: 338.3
InChI Key: YTUQPJJZCAAGCR-UHFFFAOYSA-N
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Description

3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and properties. This compound features a quinazolinone core, which is known for its biological activity, and a trifluoromethoxyphenyl group, which imparts significant electronic effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one typically involves multi-step organic reactions. One common method includes the condensation of 4-trifluoromethoxyaniline with isothiocyanates to form the corresponding thiourea intermediate. This intermediate is then cyclized under acidic conditions to yield the desired quinazolinone structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group in the quinazolinone core can be reduced to form alcohol derivatives.

    Substitution: The trifluoromethoxyphenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens or nitrating agents under acidic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, alcohol derivatives, and various substituted aromatic compounds.

Scientific Research Applications

3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated as a potential therapeutic agent due to its unique pharmacological profile.

    Industry: Utilized in the development of new materials with specific electronic properties.

Mechanism of Action

The mechanism of action of 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one involves its interaction with various molecular targets. The trifluoromethoxy group enhances the compound’s ability to penetrate biological membranes, while the quinazolinone core interacts with specific enzymes or receptors, modulating their activity. This can lead to inhibition of enzyme function or alteration of signaling pathways, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethoxy)phenyl-containing compounds: These compounds share the trifluoromethoxyphenyl group and exhibit similar electronic properties.

    Quinazolinone derivatives: Compounds with a quinazolinone core, known for their diverse biological activities.

Uniqueness

3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one is unique due to the combination of the trifluoromethoxyphenyl group and the quinazolinone core, which imparts distinct electronic and biological properties. This makes it a valuable compound for various research applications and potential therapeutic uses.

Properties

IUPAC Name

2-sulfanylidene-3-[4-(trifluoromethoxy)phenyl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9F3N2O2S/c16-15(17,18)22-10-7-5-9(6-8-10)20-13(21)11-3-1-2-4-12(11)19-14(20)23/h1-8H,(H,19,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUQPJJZCAAGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=S)N2)C3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9F3N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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